Pyridine 1
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Overview
Description
Pyridine 1 is a heterocyclic organic compound with the chemical formula C₅H₅N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom (=N−). This compound is a colorless liquid with a distinctive, unpleasant fish-like odor. It is highly flammable and miscible with water and most organic solvents .
Synthetic Routes and Reaction Conditions:
Hantzsch Synthesis: This method involves the reaction of a β-keto ester, an aldehyde, and ammonia.
Chichibabin Synthesis: This industrial method involves the reaction of formaldehyde, ammonia, and acetaldehyde in the presence of an acid catalyst.
Bönnemann Cyclization: This method uses a transition-metal-catalyzed transformation to produce pyridine from acetylene and hydrogen cyanide.
Industrial Production Methods:
Fractional Distillation: Pyridine can be obtained from coal tar by fractional distillation.
Dehydrogenation of Piperidine: This method involves the dehydrogenation of piperidine using concentrated sulfuric acid at high temperatures.
Types of Reactions:
Oxidation: Pyridine can be oxidized to pyridine N-oxide using peracids.
Reduction: Pyridine can be reduced to piperidine using hydrogen in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Peracids are commonly used for the oxidation of pyridine to pyridine N-oxide.
Substitution: Electrophilic reagents such as alkyl halides can be used for substitution reactions.
Major Products:
Pyridine N-oxide: Formed from the oxidation of pyridine.
Piperidine: Formed from the reduction of pyridine.
Pyridinium Salts: Formed from the reaction of pyridine with alkyl halides.
Scientific Research Applications
Pyridine 1 has a wide range of applications in scientific research:
Chemistry: Pyridine is used as a solvent and reagent in various chemical reactions.
Industry: Pyridine is used in the production of agrochemicals, dyes, and rubber products.
Mechanism of Action
Comparison with Similar Compounds
- Pyrimidine
- Quinoline
- Pyrrole
Properties
Molecular Formula |
C19H23ClN2O4 |
---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
4-[(1E,3E)-4-(1-ethylpyridin-1-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate |
InChI |
InChI=1S/C19H23N2.ClHO4/c1-4-21-16-8-7-11-19(21)10-6-5-9-17-12-14-18(15-13-17)20(2)3;2-1(3,4)5/h5-16H,4H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
NURUHMMUJFXYDY-UHFFFAOYSA-M |
Isomeric SMILES |
CC[N+]1=CC=CC=C1/C=C/C=C/C2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
Canonical SMILES |
CC[N+]1=CC=CC=C1C=CC=CC2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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